molecular formula C11H8Cl2N2O B8711653 3-Chloro-4-(2-chloropyridin-4-yloxy)benzenamine

3-Chloro-4-(2-chloropyridin-4-yloxy)benzenamine

Cat. No. B8711653
M. Wt: 255.10 g/mol
InChI Key: KSPIMVUELMKZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09133183B2

Procedure details

KOtBu (1.016 g, 9.05 mmol) was added to a solution of 4-amino-2-chlorophenol (1.00 g, 6.97 mmol) in DMF (35 mL) at RT and stirred 45 min. 2,4-Dichloropyridine (1.340 g, 9.05 mmol) was then added and the reaction was heated at 90° C. overnight. The mixture was cooled to RT, diluted with H2O and EtOAc, the layers separated and the aqueous layer was extracted with EtOAc (3×). The combined organics were washed with H2O (1×), then brine (2×), dried over MgSO4, concentrated in vacuo and purified by silica gel chromatography (EtOAc/Hex) to afford 3-chloro-4-(2-chloropyridin-4-yloxy)benzenamine (0.89 g, 50%) as a waxy yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 8.24 (d, J=5.7 Hz, 1 H), 7.02 (d, J=8.7 Hz, 1 H), 6.87-6.82 (m, 2 H), 6.73-6.72 (m, 1 H), 6.58-6.56 (m, 1 H), 5.50 (br s, 2H); MS (ESI) m/z: 254.9 (M+H+); 256.9 (M+2+H+).
Name
Quantity
1.016 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]([Cl:15])[CH:9]=1.[Cl:16][C:17]1[CH:22]=[C:21](Cl)[CH:20]=[CH:19][N:18]=1>CN(C=O)C.O.CCOC(C)=O>[Cl:15][C:10]1[CH:9]=[C:8]([NH2:7])[CH:13]=[CH:12][C:11]=1[O:14][C:21]1[CH:20]=[CH:19][N:18]=[C:17]([Cl:16])[CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.016 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organics were washed with H2O (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (2×), dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1OC1=CC(=NC=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.89 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.